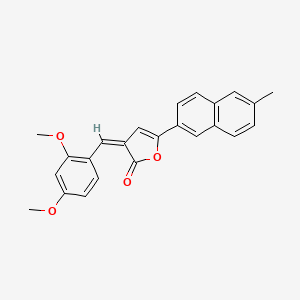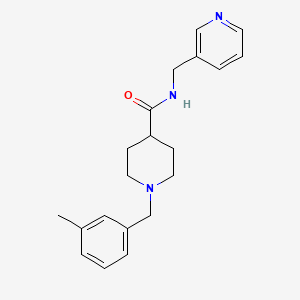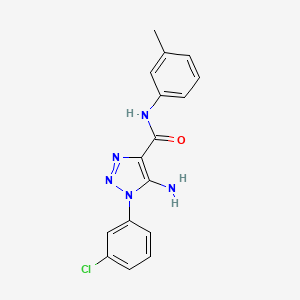
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DMNQ is an electron acceptor that can transfer electrons from other molecules, making it a useful tool for studying biological processes that involve electron transfer.
Mecanismo De Acción
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone acts as an electron acceptor, accepting electrons from other molecules and transferring them to oxygen to form ROS. This process can lead to the activation of signaling pathways that regulate cell growth, differentiation, and death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects include the induction of oxidative stress, the activation of cell signaling pathways, and the modulation of mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular processes. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the development of new drugs that target the electron transfer pathways that this compound affects. Additionally, researchers may investigate the use of this compound in the treatment of diseases that involve oxidative stress, such as cancer and neurodegenerative disorders. Finally, new methods for synthesizing this compound and related compounds may be developed to improve their utility in scientific research.
Métodos De Síntesis
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2,4-dimethoxybenzaldehyde and 6-methyl-2-naphthol, followed by oxidation and cyclization to form the final product.
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been used extensively in scientific research to study a variety of biological processes, including oxidative stress, mitochondrial function, and cell signaling pathways. This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS) in cells, which can lead to cell death and damage to cellular components such as DNA and proteins.
Propiedades
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-15-4-5-17-11-19(7-6-16(17)10-15)23-13-20(24(25)28-23)12-18-8-9-21(26-2)14-22(18)27-3/h4-14H,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVHHHCIGZRADD-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=C(C=C(C=C4)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=C(C=C(C=C4)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)
![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)

![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)

![4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B5015353.png)

![4-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5015377.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5015383.png)
![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)
![isopropyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5015418.png)